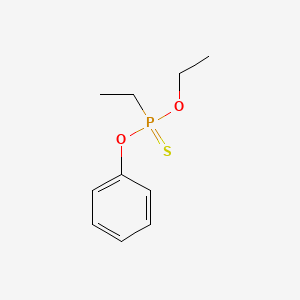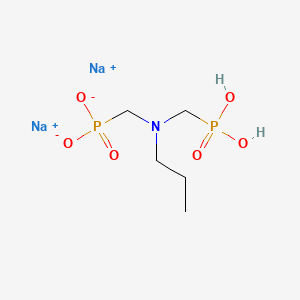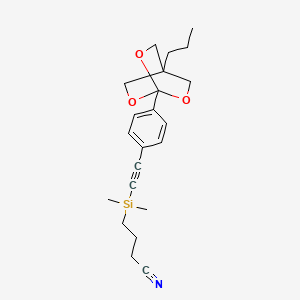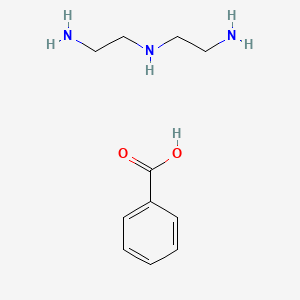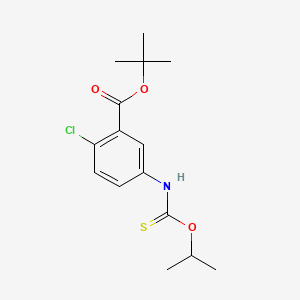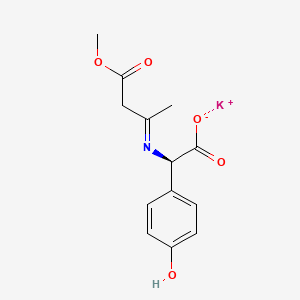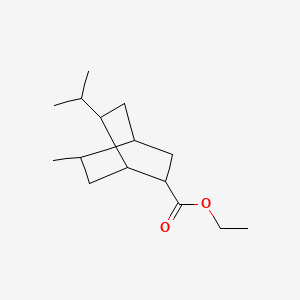
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction conditions typically include temperatures ranging from 150°C to 200°C and pressures of 10-20 atmospheres. Another method involves the cyclization of cyanamide in the presence of a catalyst such as ammonium chloride.
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4,6-triamine often involves large-scale reactors where dicyandiamide and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form melamine derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated triazine compounds.
Substitution: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Melamine derivatives.
Reduction: Partially hydrogenated triazine compounds.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of resins, adhesives, and coatings due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its potential use as a therapeutic agent. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Similar in structure but differs in its acidic properties and applications.
Melamine: A closely related compound used extensively in the production of plastics and laminates.
Ammeline: Another triazine derivative with different functional groups and applications.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
84522-29-2 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
ethyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C15H26O2/c1-5-17-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h9-14H,5-8H2,1-4H3 |
Clé InChI |
BSYZAGFQVCLKBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2CC(C1CC2C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



